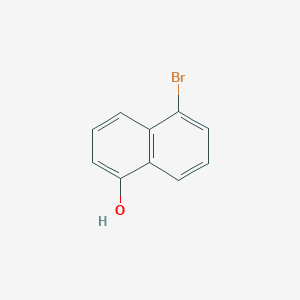

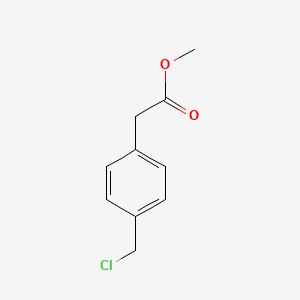

![molecular formula C12H9BO3 B1590063 Ácido dibenzo[b,d]furan-2-ilborónico CAS No. 402936-15-6](/img/structure/B1590063.png)

Ácido dibenzo[b,d]furan-2-ilborónico

Descripción general

Descripción

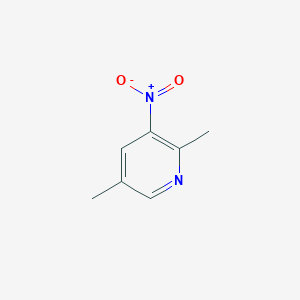

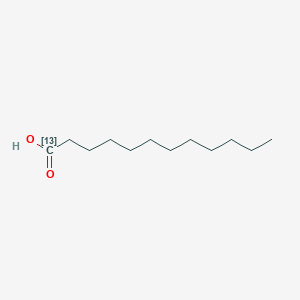

Dibenzo[b,d]furan-2-ylboronic acid is a useful research compound. Its molecular formula is C12H9BO3 and its molecular weight is 212.01 g/mol. The purity is usually 95%.

The exact mass of the compound Dibenzo[b,d]furan-2-ylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dibenzo[b,d]furan-2-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzo[b,d]furan-2-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Medicinal

El ácido dibenzo[b,d]furan-2-ilborónico es un bloque de construcción valioso en la química medicinal. Se ha utilizado en la síntesis de diversas moléculas biológicamente activas, incluyendo agentes antitumorales, inhibidores de quinasas y fármacos antiinflamatorios . Por ejemplo, ha contribuido al desarrollo de nuevos productos farmacéuticos al servir como precursor en la síntesis de productos naturales complejos como el antibiótico lobophorin C y el agente anticancerígeno discodermolide .

Ciencia de Materiales

En la ciencia de materiales, este compuesto se utiliza como precursor para la preparación de materiales funcionales como OLED (diodos orgánicos emisores de luz), materiales NLO (ópticos no lineales) y conjugados poliméricos . Su estructura única permite la creación de materiales avanzados con propiedades deseables para aplicaciones electrónicas y fotónicas.

Catálisis

El ácido dibenzo[b,d]furan-2-ilborónico juega un papel importante en la catálisis, particularmente en las reacciones de acoplamiento cruzado. Se ha utilizado como ligando para la síntesis de complejos de paladio que exhiben alta actividad catalítica en las reacciones de acoplamiento de Suzuki-Miyaura . Estas reacciones son fundamentales para la formación de enlaces carbono-carbono, que son fundamentales para la síntesis orgánica.

Síntesis Orgánica

Como producto químico versátil, el ácido dibenzo[b,d]furan-2-ilborónico se emplea comúnmente en reacciones de acoplamiento cruzado de Suzuki-Miyaura para formar enlaces carbono-carbono . Este método es una herramienta poderosa en la síntesis orgánica, que permite la creación de una amplia gama de compuestos orgánicos complejos.

Desarrollo de OLED

Este compuesto se utiliza en el campo de los dispositivos electrónicos como intermedio para la síntesis de materiales utilizados en OLED . La capacidad de crear tales intermediarios es crucial para avanzar en la tecnología detrás de los sistemas de visualización e iluminación.

Reacción de Suzuki

En la reacción de Suzuki, que es una ruta generalizada para la síntesis de aldehídos β-furil-α,β-insaturados, el ácido dibenzo[b,d]furan-2-ilborónico se utiliza debido a su capacidad para reaccionar con haluros de arilo o vinilo en presencia de un catalizador de paladio . Esta reacción es instrumental en la síntesis de varios compuestos orgánicos con una amplia gama de aplicaciones.

Mecanismo De Acción

Target of Action

Dibenzo[b,d]furan-2-ylboronic acid is a versatile building block in organic synthesis . It is often used in the synthesis of various biologically active molecules, such as antitumor agents, kinase inhibitors, and anti-inflammatory agents . Therefore, the primary targets of Dibenzo[b,d]furan-2-ylboronic acid can vary depending on the specific biologically active molecule it is used to synthesize.

Mode of Action

The mode of action of Dibenzo[b,d]furan-2-ylboronic acid is primarily through its role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds. In this reaction, Dibenzo[b,d]furan-2-ylboronic acid acts as a boron reagent, which is coupled with an aryl or vinyl halide in the presence of a base and a palladium catalyst .

Biochemical Pathways

The biochemical pathways affected by Dibenzo[b,d]furan-2-ylboronic acid are largely dependent on the specific biologically active molecule it is used to synthesize. For example, when used in the synthesis of antitumor agents, it may affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

As a boronic acid, it is likely to have good bioavailability due to its ability to form reversible covalent bonds with biological molecules .

Result of Action

The molecular and cellular effects of Dibenzo[b,d]furan-2-ylboronic acid are largely dependent on the specific biologically active molecule it is used to synthesize. For example, when used in the synthesis of antitumor agents, it may induce cell death in cancer cells .

Action Environment

The action, efficacy, and stability of Dibenzo[b,d]furan-2-ylboronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura cross-coupling reaction in which it participates requires specific conditions, such as the presence of a base and a palladium catalyst . Furthermore, the stability of Dibenzo[b,d]furan-2-ylboronic acid may be affected by factors such as temperature and pH .

Análisis Bioquímico

Biochemical Properties

Dibenzo[b,d]furan-2-ylboronic acid is a versatile building block in organic synthesis . As a boronic acid derivative, it has several unique properties that make it a valuable building block for organic synthesis . It forms stable complexes with a variety of metals, including palladium, platinum, and copper .

Cellular Effects

It is known that boronic acids can interact with various biomolecules in cells, potentially influencing cell function .

Molecular Mechanism

It is known that boronic acids can form stable complexes with various biomolecules, potentially influencing their function .

Temporal Effects in Laboratory Settings

It is known that boronic acids are stable and do not degrade easily .

Dosage Effects in Animal Models

It is known that dibenzofuran, a related compound, is relatively non-toxic .

Metabolic Pathways

It is known that boronic acids can interact with various enzymes and cofactors .

Transport and Distribution

It is known that boronic acids can interact with various transporters and binding proteins .

Subcellular Localization

It is known that boronic acids can interact with various biomolecules, potentially influencing their localization .

Propiedades

IUPAC Name |

dibenzofuran-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSBJZCMMKRJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OC3=CC=CC=C32)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476202 | |

| Record name | Dibenzo[b,d]furan-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402936-15-6 | |

| Record name | Dibenzo[b,d]furan-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[b,d]furan-2-ylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1589987.png)